Citalopram’s mechanism of action is not fully understood, but it is believed to work by inhibiting the reuptake of serotonin, a neurotransmitter involved in mood regulation, in the brain. This increased availability of serotonin is thought to contribute to the antidepressant effects of the drug [1].
Extensive research has been conducted on the efficacy of citalopram in treating MDD. Numerous studies, including randomized controlled trials, have demonstrated its effectiveness in reducing symptoms of depression compared to placebo [2, 3, 4]. These studies have also established the safety and tolerability of citalopram in the treatment of MDD.
Beyond MDD, citalopram is being investigated for its potential role in treating various other conditions, including:
Citalopram, like many other pharmaceuticals, has been detected in various environmental samples, raising concerns about its potential impact on wildlife and ecosystems. Research in this area is ongoing, aiming to understand the distribution, effects, and potential mitigation strategies for these environmental concerns [9].
Citalopram hydrobromide is a pharmaceutical compound classified as a selective serotonin reuptake inhibitor (SSRI). It is primarily used to treat major depressive disorder and has gained recognition for its efficacy and safety profile. The chemical structure of citalopram hydrobromide is characterized by a bicyclic phthalate derivative, making it unique among SSRIs due to its tertiary amine and two nitrogen-containing metabolites. The compound enhances serotonergic transmission by inhibiting the reuptake of serotonin in the central nervous system, thus elevating mood and alleviating depressive symptoms .
The mechanism of action of citalopram hydrobromide is not fully understood, but it is believed to work by inhibiting the reuptake of serotonin by presynaptic neurons in the central nervous system []. This increased level of serotonin is thought to contribute to the antidepressant effects of the drug [].
Citalopram hydrobromide undergoes various metabolic transformations in the body, primarily within the liver. Its metabolism involves:
These reactions highlight the compound's biotransformation into less pharmacologically active forms, with the parent drug being predominantly responsible for its therapeutic effects .
Citalopram exhibits significant biological activity as an antidepressant. Its mechanism of action is primarily attributed to:
Research has indicated that citalopram does not induce tolerance to serotonin reuptake inhibition over prolonged use, maintaining its efficacy without significant loss of effect .
The synthesis of citalopram hydrobromide involves several key steps:
This multi-step synthetic route allows for the efficient production of citalopram while ensuring high purity and yield .
Citalopram hydrobromide is primarily utilized in clinical settings for:
The compound's favorable pharmacokinetic profile, including a long half-life and minimal drug interactions, makes it suitable for long-term management of depression .
Citalopram can be compared with several other SSRIs based on their chemical structure and pharmacological profiles. Here are some notable compounds:
Compound | Unique Features |
---|---|
Fluoxetine | First SSRI approved; longer half-life; significant CYP2D6 interaction. |
Escitalopram | S-enantiomer of citalopram; higher potency at SERT; fewer side effects. |
Paroxetine | More potent but higher risk of withdrawal symptoms; significant CYP2D6 interaction. |
Sertraline | Broader spectrum of action; effective in anxiety disorders as well. |
Citalopram stands out due to its high selectivity for serotonin reuptake inhibition and minimal interaction with other neurotransmitter systems, making it a preferred choice in specific patient populations .
Citalopram hydrobromide possesses the molecular formula C20H22BrFN2O with a precise molecular weight of 405.35 grams per mole [2] [3] [4]. The compound is registered under Chemical Abstracts Service number 59729-32-7, which serves as its unique chemical identifier [2] [4] [8]. The International Union of Pure and Applied Chemistry name for this compound is 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrobromide [2] [7] [28].
The structural representation through Simplified Molecular Input Line Entry System notation is expressed as CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br, which provides a detailed linear encoding of the molecular structure [2] [28]. The International Chemical Identifier Key WIHMBLDNRMIGDW-UHFFFAOYSA-N serves as a hashed version of the complete structural information [2] [7] [28].
Property | Value |
---|---|
Molecular Formula | C₂₀H₂₂BrFN₂O |
Molecular Weight (g/mol) | 405.35 |
CAS Registry Number | 59729-32-7 |
IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrobromide |
SMILES Notation | CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br |
InChI Key | WIHMBLDNRMIGDW-UHFFFAOYSA-N |
Citalopram hydrobromide is classified as a racemic bicyclic phthalane derivative, distinguished by its unique structural framework among selective serotonin reuptake inhibitors [3] [6] [14]. The bicyclic phthalane core structure, also known as isocoumaran or 1,3-dihydro-2-benzofuran, forms the fundamental scaffold of this compound [30]. This bicyclic aromatic system provides a rigid structural foundation that is essential for the compound's pharmacological properties [18].
The phthalane derivative classification places citalopram hydrobromide in a distinct chemical category compared to other selective serotonin reuptake inhibitors, which exhibit diverse structural frameworks including monocyclic, tricyclic, and tetracyclic configurations [16]. The compound is the only member of its class that possesses a tertiary amine functionality alongside two nitrogen-containing metabolites [2] [14].
The structural designation as (±)-1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile hydrobromide reflects its complete chemical architecture [3] [6]. The hydrobromide salt formation involves the protonation of the tertiary amine nitrogen by hydrobromic acid, resulting in an ionic compound that exhibits enhanced water solubility compared to the free base form [27].
Citalopram hydrobromide exists as a racemic mixture consisting of equal proportions of R(-) and S(+) enantiomers [9] [10] [11]. The compound contains a single stereogenic center, which gives rise to two mirror-image forms that cannot be superimposed upon one another [10] [11]. The stereochemical configuration is determined using the Cahn-Ingold-Prelog priority rules, resulting in the R and S designations based on the absolute configuration around the chiral center [15].
The enantiomeric distribution in the racemic mixture is precisely 1:1, with each enantiomer contributing equally to the overall composition [9] [10]. However, the biological activity of these enantiomers differs significantly, with the S(+)-enantiomer demonstrating substantially higher potency in serotonin reuptake inhibition compared to the R(-)-enantiomer [9] [11]. The eudismic ratio, which quantifies the activity difference between enantiomers, ranges from 130 to 160 depending on the experimental test system employed [11].
Research findings indicate that the R(-)-enantiomer exhibits approximately 30-fold lower potency compared to the S(+)-enantiomer in inhibiting serotonin reuptake [11]. The two enantiomers bind to the human serotonin transporter in reversed orientations, with distinct interaction patterns for their functional groups [12]. The S-enantiomer positions its fluorine atom near specific amino acid residues, while the R-enantiomer demonstrates a contrasting binding orientation [12].
Property | Description |
---|---|
Chirality | Racemic mixture |
Number of Stereogenic Centers | 1 |
Enantiomeric Composition | 1:1 mixture of R(-) and S(+) enantiomers |
S-Enantiomer Activity | High serotonin reuptake inhibition |
R-Enantiomer Activity | 30-fold less potent than S-enantiomer |
Eudismic Ratio (S/R) | 130-160 (depending on test system) |
Optical Activity | No net optical rotation (racemate) |
Configuration Nomenclature | R(-) and S(+) based on absolute configuration |
Citalopram hydrobromide exhibits distinct structural characteristics when compared to other selective serotonin reuptake inhibitors, which demonstrate remarkable structural diversity despite their shared pharmacological mechanism [16] [17]. The bicyclic phthalane framework of citalopram contrasts sharply with the phenylpropylamine structure of fluoxetine, the tetralin derivative configuration of sertraline, and the phenylpiperidine architecture of paroxetine [16].
Escitalopram represents the single S(+)-enantiomer of citalopram, sharing an identical molecular structure but differing in stereochemical composition [20] [29]. This relationship exemplifies the concept of chiral switching, where a racemic drug is replaced by its more active enantiomer [10]. The structural comparison reveals that citalopram and escitalopram are the same molecule capable of forming two different three-dimensional mirror-image structures [29].
Talopram serves as a structurally related congener to citalopram, sharing the bicyclic phthalane core but distinguished by different substituent patterns [13] [19]. The structure-activity relationship studies comparing citalopram and talopram have identified four key chemical substituents that distinguish these compounds and influence their binding selectivity toward different sites on the serotonin transporter [13] [19].
The structural uniqueness of citalopram among selective serotonin reuptake inhibitors is emphasized by its specific combination of a fluorophenyl group, cyano group, and tertiary amine side chain attached to the dihydrobenzofuran core [18]. This distinctive arrangement contributes to its exceptional selectivity for serotonin reuptake inhibition with minimal effects on norepinephrine and dopamine transport systems [18].
Compound | Chemical Classification | Core Structure | Distinguishing Features |
---|---|---|---|
Citalopram | Bicyclic phthalane derivative | Dihydrobenzofuran | Fluorophenyl group, cyano group, tertiary amine |
Escitalopram | Bicyclic phthalane derivative (single enantiomer) | Dihydrobenzofuran | Same as citalopram (S-enantiomer only) |
Fluoxetine | Phenylpropylamine derivative | Phenoxyphenylpropylamine | Trifluoromethyl group |
Sertraline | Tetralin derivative | Tetrahydronaphthalene | Dichlorobenzoyl substituent |
Paroxetine | Phenylpiperidine derivative | Benzodioxole | Methylenedioxyphenyl group |
Talopram | Bicyclic phthalane derivative (analog) | Dihydrobenzofuran | Different substituent pattern from citalopram |
The structure-property relationships of citalopram hydrobromide demonstrate how specific molecular features contribute to its physicochemical and biological characteristics [13] [18] [25]. The bicyclic phthalane core provides a rigid structural framework that is essential for optimal receptor binding and selectivity [18]. This rigid scaffold constrains the molecule in a conformation that promotes specific interactions with the serotonin transporter while minimizing binding to other neurotransmitter systems [18].
The fluorophenyl substituent plays a crucial role in enhancing binding affinity and selectivity [12] [18]. Research has shown that the fluorine atom participates in specific interactions with amino acid residues in the serotonin transporter binding site, particularly with alanine and threonine residues [12]. The electronic properties of the fluorine atom contribute to the overall binding energetics and influence the compound's pharmacological profile [18].
The cyano group serves as a critical component of the pharmacophore, contributing to the definition of the binding site interaction pattern [12] [18]. Studies have demonstrated that the cyano group is positioned in close proximity to specific phenylalanine residues in the serotonin transporter, forming important molecular contacts that stabilize the drug-receptor complex [12].
The tertiary amine side chain enables protonation under physiological conditions, facilitating ionic interactions with the target protein [18]. The dimethylamino functionality provides a site for salt formation, which significantly influences the compound's solubility characteristics and formulation properties [22] [25]. The hydrobromide salt formation enhances water solubility compared to the free base, improving the compound's pharmaceutical utility [22] [27].
Thermodynamic studies reveal that the dissolution process of citalopram hydrobromide is endothermic, spontaneous, and entropy-driven [25]. The solubility behavior demonstrates significant variation depending on the solvent system, with enhanced solubility observed in cosolvent mixtures containing ethanol [25]. The structure-property relationships extend to the compound's stability characteristics, with optimal storage conditions requiring cool, dry environments to maintain chemical integrity [4] [8].
Structural Feature | Property Influence | Structural Role |
---|---|---|
Bicyclic Phthalane Core | Provides rigid framework for receptor binding | Core pharmacophore |
Fluorophenyl Substituent | Enhances selectivity and binding affinity | Selectivity determinant |
Cyano Group | Contributes to pharmacophore definition | Binding site interaction |
Tertiary Amine Side Chain | Enables protonation and ionic interactions | Pharmacokinetic modulator |
Stereogenic Center | Determines enantiomeric activity differences | Activity modulator |
Hydrobromide Salt Formation | Improves water solubility and stability | Formulation enhancer |
Citalopram hydrobromide occurs as a fine, white to off-white powder [1] [2] [3]. The compound manifests as a crystalline material with well-defined structural characteristics [4] [5]. The powder exhibits a uniform appearance that is characteristic of pharmaceutical-grade compounds, with no significant color variations reported across different manufacturing sources [6] [7] [8]. The material demonstrates consistent physical characteristics that meet pharmaceutical standards for bulk drug substances [9] [10].
The crystalline nature of citalopram hydrobromide has been confirmed through multiple analytical techniques, including X-ray powder diffraction studies that reveal a well-ordered crystal structure [11] [12]. The physical form remains stable under normal handling conditions, maintaining its powdered consistency throughout typical storage and processing operations [13] [14].
Citalopram hydrobromide demonstrates a distinctive solubility profile that is critical for pharmaceutical formulations. The compound is sparingly soluble in water with quantitative measurements indicating solubility levels of approximately 10 millimolar or less (equivalent to 4.05 mg/mL or less) [1] [2] [15]. This limited aqueous solubility represents a key characteristic that influences formulation strategies and bioavailability considerations.
In contrast, citalopram hydrobromide exhibits enhanced solubility in ethanol, with documented solubility reaching 50 millimolar (approximately 20.27 mg/mL) [16] [6] [17]. This five-fold improvement in ethanol compared to water demonstrates the compound's preferential dissolution in organic solvents [18] [19]. The compound is freely soluble in chloroform and has been characterized as very slightly soluble in diethyl ether [4] [20] [5].
Specialized solubility studies have revealed that in dimethyl sulfoxide (DMSO), citalopram hydrobromide achieves notably high solubility levels of 81 mg/mL (199.85 millimolar) [21], representing nearly a 20-fold increase compared to aqueous solutions. In phosphate buffer at pH 7.2, the solubility is approximately 2 mg/mL [22], indicating pH-dependent solubility characteristics.
Citalopram hydrobromide exhibits well-defined thermal characteristics that are essential for processing and storage considerations. The compound demonstrates a melting point range of 182-188°C [13] [23], with differential scanning calorimetry studies reporting a specific melting point of 186°C [24]. This relatively high melting point indicates substantial thermal stability under normal pharmaceutical processing conditions.
Thermal stability studies reveal that citalopram hydrobromide remains stable when exposed to elevated temperatures up to 80°C for extended periods [25]. Degradation studies conducted at 100°C show minimal degradation of only 0.64% after 48 hours [25], demonstrating remarkable thermal resilience. The compound exhibits even greater stability at 80°C, with degradation limited to 0.15% after 48 hours of exposure [25].
Loss on drying measurements consistently show values ≤0.5% when tested at 105°C for 4 hours [8] [26] [27], indicating minimal volatile content and excellent moisture stability. The recommended storage temperature range is 2-8°C to ensure long-term stability and prevent potential degradation [13] [10].
Crystallization from isopropanol occurs at 148-150°C [13], providing insight into recrystallization behavior and purification processes. The compound demonstrates photostability under normal lighting conditions, with minimal degradation observed during standard photostability testing protocols [28] [14].
Comprehensive X-ray crystallographic analysis has revealed that citalopram hydrobromide crystallizes in the monoclinic crystal system with space group P21/c (#14) [11] [12]. The unit cell parameters have been precisely determined through synchrotron X-ray powder diffraction studies, showing:
The crystal structure is stabilized by N-H⋯Br hydrogen bonds, which play a crucial role in maintaining structural integrity [11] [12]. However, the overall crystal energy is dominated by van der Waals attraction forces [11] [12], contributing to the compound's stability and packing efficiency.
Polymorphism studies have consistently shown that citalopram hydrobromide exhibits no detectable polymorphic forms [30] [4], ensuring consistent physical and pharmaceutical properties across different manufacturing batches. This absence of polymorphism simplifies formulation development and regulatory considerations.
Crystallization behavior studies indicate that isopropanol serves as the preferred crystallization solvent [13] [31], producing crystals with optimal morphology and purity. The aspect ratio of optimized crystals can be controlled within a range of 2.5 to 4.5 [31], allowing for tailored crystal morphology to meet specific pharmaceutical processing requirements.
Citalopram hydrobromide exhibits distinctive spectroscopic properties that serve as critical identification and characterization parameters. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 239 nm in methanol and 243 nm in chloroform [32] [33], providing reliable quantitative analysis capabilities across a concentration range of 2-25 μg/mL [34] [33].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through both ¹H NMR and ¹³C NMR analyses. Studies conducted at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR in DMSO-d6 solvent reveal characteristic chemical shifts and coupling patterns that confirm the molecular structure [24] [37]. The NMR spectra demonstrate high purity levels and structural integrity of the compound.
Mass spectrometry confirms the molecular weight through detection of molecular ion peaks corresponding to the expected molecular mass of 405.31 g/mol [24]. Raman spectroscopy provides complementary vibrational information, offering additional structural characterization capabilities for solid-state analysis [38].
High-Performance Liquid Chromatography (HPLC) serves as the primary method for purity assessment, with typical purity levels ranging from 97.5% to 99.3% [6] [7] [24]. This technique also enables impurity profiling and stability analysis under various stress conditions [39] [25].
Irritant;Environmental Hazard